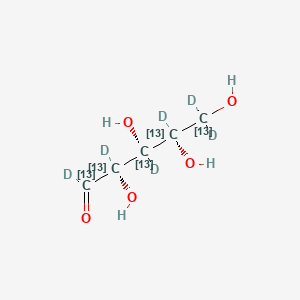

Xylose-13C5,d6

Description

Evolution and Principles of Stable Isotope Tracing in Modern Biochemical Research

The principle behind stable isotope tracing lies in the ability to distinguish between the labeled compound (the tracer) and its naturally occurring, unlabeled counterpart (the tracee) using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgmaastrichtuniversity.nl These methods measure the difference in mass between the isotopes, allowing for the precise quantification of the tracer's incorporation into various metabolites. maastrichtuniversity.nl

The evolution of stable isotope tracing has been closely linked to advancements in analytical instrumentation. High-resolution mass spectrometers, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have become indispensable tools. creative-proteomics.comnih.gov These technologies offer the sensitivity and selectivity required to detect and quantify isotopically labeled molecules in complex biological samples. creative-proteomics.com The development of computational tools and sophisticated data analysis techniques has further expanded the scope and power of stable isotope tracing in metabolic research. nih.govfrontiersin.org

The Role of Xylose in Fundamental Biological Metabolism and its Pathways

Xylose, a five-carbon sugar (pentose), is a key component of lignocellulosic biomass and plays a significant role in the metabolism of various organisms. wikipedia.orgnih.gov While not as central to human energy metabolism as glucose, its metabolic pathways are of great interest in fields like biotechnology and biofuel production. medchemexpress.com Microorganisms, in particular, have evolved diverse pathways to utilize xylose. wikipedia.orgmdpi.com

There are three primary pathways for xylose catabolism:

Isomerase Pathway: Predominantly found in prokaryotes, this pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase. wikipedia.orgmdpi.com The resulting D-xylulose is then phosphorylated to enter the pentose (B10789219) phosphate (B84403) pathway (PPP). mdpi.comencyclopedia.pub

Oxido-reductase Pathway: Common in eukaryotic microorganisms like yeast, this pathway consists of a two-step conversion of D-xylose to D-xylulose. wikipedia.orgencyclopedia.pub Xylose reductase first reduces D-xylose to xylitol (B92547), which is then oxidized to D-xylulose by xylitol dehydrogenase. wikipedia.org

Oxidative (Weimberg and Dahms) Pathways: These pathways, also found in prokaryotes, involve the oxidation of D-xylose to D-xylonate, which is then further metabolized. wikipedia.orgfrontiersin.org

The table below provides a simplified overview of these pathways.

| Pathway | Key Enzymes | Organisms | Initial Step |

| Isomerase Pathway | Xylose Isomerase, Xylulokinase | Prokaryotes (e.g., E. coli, Bacillus sp.) | D-xylose → D-xylulose |

| Oxido-reductase Pathway | Xylose Reductase, Xylitol Dehydrogenase | Eukaryotic microorganisms (e.g., yeast, fungi) | D-xylose → Xylitol |

| Weimberg Pathway | D-xylose Dehydrogenase, Xylonate Dehydratase | Prokaryotes (e.g., Caulobacter crescentus) | D-xylose → D-xylono-lactone |

| Dahms Pathway | D-xylose Dehydrogenase, Xylonate Dehydratase, KDPG Aldolase | Prokaryotes | D-xylose → D-xylono-lactone |

Rationale for Multi-Isotopic Labeling with 13C and Deuterium (B1214612): Advantages of Xylose-13C5,d6 for Comprehensive Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful application of stable isotope tracing that quantifies the rates (fluxes) of reactions within a metabolic network. creative-proteomics.comresearchgate.net The use of multi-isotopically labeled substrates, such as this compound, offers significant advantages for comprehensive MFA.

In this compound, all five carbon atoms are replaced with the heavy isotope ¹³C, and six hydrogen atoms are replaced with deuterium. This dual labeling provides a wealth of information that is not attainable with single-isotope tracers. The ¹³C labeling allows researchers to trace the carbon backbone of xylose as it is metabolized, revealing its contribution to various downstream metabolites. nih.gov Simultaneously, the deuterium labels can provide insights into redox metabolism and the flow of reducing equivalents (like NADH and NADPH), which are crucial for many biosynthetic reactions.

The key advantages of using a multi-labeled tracer like this compound include:

Increased Precision in Flux Determination: The additional isotopic information provided by the deuterium labels can help to better resolve complex and interconnected metabolic pathways. vanderbilt.edu

Simultaneous Tracking of Carbon and Hydrogen Fates: This allows for a more holistic view of metabolism, connecting carbon metabolism with the energy and redox state of the cell.

Enhanced Resolution of Parallel Pathways: In many instances, multiple pathways can lead to the same product. The distinct labeling patterns generated by a multi-labeled tracer can help to differentiate the contributions of these parallel routes.

Overview of Research Domains Utilizing this compound and its Derivatives

The unique properties of this compound and other isotopically labeled xylose derivatives make them valuable tools across several research domains:

Metabolic Engineering and Biotechnology: In the quest to produce biofuels and other valuable chemicals from renewable resources like lignocellulose, understanding and optimizing xylose metabolism in microorganisms is paramount. nih.govmedchemexpress.com Labeled xylose tracers are used to identify metabolic bottlenecks, reroute metabolic fluxes towards desired products, and engineer more efficient microbial strains. frontiersin.org

Cancer Metabolism: Cancer cells exhibit altered metabolic pathways to support their rapid growth and proliferation. nih.gov While glucose and glutamine are the most studied nutrients in cancer, understanding the metabolism of other sugars like xylose could reveal novel therapeutic targets. nih.govisotope.com

Microbial Ecology and Physiology: Studying how different microorganisms in a community utilize various carbon sources is crucial for understanding their interactions and roles in ecosystems. Labeled xylose can be used to trace nutrient flow within complex microbial consortia.

Fundamental Biochemistry: Labeled xylose helps to elucidate the fundamental mechanisms and regulation of the pentose phosphate pathway and its connections to central carbon metabolism. nih.gov

The table below summarizes the primary applications of labeled xylose in different research fields.

| Research Domain | Key Research Questions |

| Metabolic Engineering | How can we improve the efficiency of xylose conversion to biofuels? What are the rate-limiting steps in xylose metabolism? |

| Cancer Research | Do cancer cells utilize xylose, and if so, through which pathways? Can targeting xylose metabolism inhibit tumor growth? |

| Microbial Ecology | Which microorganisms in a mixed population are consuming xylose? How is carbon from xylose distributed within a microbial community? |

| Biochemistry | What are the detailed kinetics and regulation of the enzymes in the xylose metabolic pathways? How does xylose metabolism integrate with other central metabolic pathways? |

Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

161.13 g/mol |

IUPAC Name |

(2R,3S,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxy(1,2,3,4,5-13C5)pentan-1-one |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D |

InChI Key |

PYMYPHUHKUWMLA-YSVDCFRISA-N |

Isomeric SMILES |

[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Rigorous Isotopic Enrichment Verification for Research Grade Xylose 13c5,d6

Strategies for the Chemical and Chemoenzymatic Synthesis of Uniformly Labeled Xylose-13C5,d6

The synthesis of this compound involves a multi-step approach that begins with a uniformly 13C-labeled precursor, followed by the introduction of deuterium (B1214612) atoms.

A common chemical synthesis route for uniformly 13C-labeled D-Xylose starts with D-glucose-U-13C6. This process involves a series of protection, oxidation, reduction, and deprotection steps. A typical synthetic scheme is outlined below:

| Step | Reaction | Reagents and Conditions |

| 1 | Protection of hydroxyl groups | Double acetone (B3395972) protection |

| 2 | Selective hydrolysis | Acid-catalyzed |

| 3 | Oxidation | |

| 4 | Reduction | |

| 5 | Deprotection | Base-catalyzed hydrolysis |

This multi-step synthesis can achieve a total yield of approximately 38.6% based on the starting D-glucose-U-13C6, with a resulting 13C isotopic abundance of over 99%.

Once the Xylose-13C5 backbone is synthesized, deuterium can be introduced through catalytic exchange reactions. Ruthenium-catalyzed C-H bond activation is an efficient method for the regio-, chemo-, and stereoselective deuterium labeling of sugars. rsc.org This process utilizes D2O as the deuterium source and is facilitated by the coordination of the ruthenium catalyst to the hydroxyl groups of the sugar. rsc.org By carefully selecting the reaction conditions, it is possible to achieve the desired d6 labeling pattern.

Chemoenzymatic approaches can also be employed, offering high selectivity and milder reaction conditions. For instance, enzymes involved in the pentose (B10789219) phosphate (B84403) pathway could potentially be used in a deuterium-rich environment (D2O) to introduce deuterium atoms at specific positions on the 13C-labeled xylose precursor.

Advanced Analytical Techniques for Verifying Isotopic Purity and Positional Isotope Distribution in this compound

Rigorous analytical verification is paramount to ensure the quality and reliability of the synthesized this compound for research applications. This involves confirming the isotopic enrichment of both 13C and deuterium, as well as determining the precise location of these isotopes within the molecule.

High-Resolution Mass Spectrometry for Isotopic Abundance and Isomer Distribution Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic abundance and distribution in dually labeled molecules. nih.gov By operating at a high mass resolution (e.g., 100,000), it is possible to differentiate between ions containing 13C and those containing deuterium, despite their small mass difference. nih.gov

The fragmentation pattern of the labeled xylose molecule, obtained through techniques like collision-induced dissociation (CID) or infrared multiphoton dissociation (IRMPD), provides crucial information about the positional distribution of the isotopes. nih.gov Analysis of the mass-to-charge ratio (m/z) of the fragment ions allows for the localization of the 13C and deuterium atoms within the carbon skeleton. nih.gov For example, the fragmentation of a methyloxime pentatrimethylsilyl derivative of glucose yields specific fragment ions corresponding to different parts of the carbon backbone, enabling positional isotopic analysis. nih.gov

A hypothetical fragmentation analysis of this compound could yield the following data:

| Fragment Ion | Corresponding Carbon Atoms | Expected m/z (13C5,d6) |

| [M-H]- | C1-C5 | Varies with deuteration pattern |

| Fragment 1 | C1-C2 | Varies with deuteration pattern |

| Fragment 2 | C3-C5 | Varies with deuteration pattern |

By comparing the observed m/z values with theoretical calculations for different deuteration patterns, the positional distribution of the deuterium atoms can be elucidated.

Nuclear Magnetic Resonance Spectroscopy for Atom-Specific Isotopic Connectivity and Labeling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the atom-specific isotopic connectivity and labeling patterns. iosrjournals.org For a dually labeled molecule like this compound, a combination of 1H, 13C, and 2H NMR, along with two-dimensional (2D) techniques, is employed.

The 13C NMR spectrum will confirm the uniform 13C enrichment, with the signals for all five carbon atoms showing characteristic couplings to adjacent 13C atoms. omicronbio.com The deuterium labeling will induce isotope effects on the 13C chemical shifts, which can be used for signal assignment. cdnsciencepub.com

2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing the connectivity between protons, carbons, and deuterons. youtube.com For instance, an HSQC experiment can correlate the 13C signals with their directly attached protons or deuterons, confirming the positions of deuteration. nih.gov

A hypothetical summary of expected NMR data for this compound is presented below:

| Nucleus | Technique | Expected Observation |

| 13C | 1D NMR | Five signals with 13C-13C coupling, shifted due to deuterium substitution. |

| 1H | 1D NMR | Reduced signal intensity at deuterated positions. |

| 2H | 1D NMR | Signals corresponding to the positions of deuterium incorporation. |

| 1H-13C | HSQC | Correlation peaks will be absent or have altered patterns at deuterated positions. |

| 1H-13C | HMBC | Long-range correlations will help to confirm the overall structure and labeling pattern. |

Quality Control and Production Considerations for Stable Isotope-Labeled Xylose for In Vitro and Ex Vivo Applications

The production of research-grade this compound for use in sensitive biological systems necessitates stringent quality control measures and adherence to high production standards.

Chemical Purity: The final product must have a high chemical purity, typically ≥98%, as determined by techniques such as High-Performance Liquid Chromatography (HPLC) and NMR. eurisotop.com Impurities could interfere with the biological assays and lead to erroneous results.

Isotopic Enrichment: The isotopic enrichment of both 13C and deuterium should be high and accurately determined, typically ≥98 atom %. eurisotop.com This is crucial for the sensitivity and accuracy of tracer experiments.

Sterility and Endotoxin (B1171834) Levels: For in vitro and ex vivo applications, particularly those involving cell cultures, the labeled xylose must be sterile and have low endotoxin levels to prevent microbial contamination and inflammatory responses in the biological systems. snmjournals.orgunm.edulucideon.comarlok.com Sterility is typically achieved by terminal filtration, and endotoxin levels are measured using the Limulus Amebocyte Lysate (LAL) test. snmjournals.orgunm.edulablogic.com

Production Standards: The manufacturing process should ideally follow Good Manufacturing Practices (GMP) to ensure product consistency, quality, and safety. eurisotop.com This includes using pyrogen-free reagents and equipment, and maintaining aseptic conditions throughout the synthesis and purification processes. snmjournals.org

A summary of key quality control parameters is provided below:

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥ 98% | HPLC, NMR |

| 13C Isotopic Enrichment | ≥ 98 atom % | HRMS, NMR |

| Deuterium Isotopic Enrichment | ≥ 98 atom % | HRMS, NMR |

| Sterility | Sterile | USP <71> Sterility Test |

| Endotoxin Level | Low (specific limits depend on application) | LAL Test (USP <85>) |

By adhering to these rigorous synthetic and analytical protocols, high-quality this compound can be produced, providing a reliable and powerful tool for advancing our understanding of carbohydrate metabolism.

Advanced Analytical Spectroscopies in the Application of Xylose 13c5,d6 for Metabolic Tracing Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tracing Xylose-13C5,d6 Derived Metabolites:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that allows for the determination of the isotopic labeling patterns in metabolites, providing a wealth of information on metabolic pathway activity.

13C-NMR Spectroscopic Strategies for Carbon Flux Analysis from Xylose-13C5

13C-NMR spectroscopy is a cornerstone technique for metabolic flux analysis, offering the ability to resolve and quantify the incorporation of 13C from labeled substrates into downstream metabolites. When cells are cultured with Xylose-13C5, the 13C atoms are incorporated into various metabolic intermediates and end products. 13C-NMR can then be used to analyze the resulting isotopomer distribution.

The analysis of 13C isotopomers in key metabolites, such as amino acids and organic acids, provides detailed insights into the activity of central carbon metabolism. For instance, the labeling pattern of glutamate (B1630785) can reveal the relative fluxes through the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle. The analysis of 13C-13C scalar couplings in 1D and 2D 13C-NMR spectra can provide even more detailed information on the connectivity of labeled carbon atoms, allowing for a more precise determination of metabolic fluxes. nih.gov

Table 1: Illustrative 13C-NMR Chemical Shifts of Key Metabolites in Xylose-13C5 Tracing Studies

| Metabolite | Carbon Position | Expected 13C Chemical Shift (ppm) |

| D-Xylose | C1 (α-pyranose) | 93.7 |

| D-Xylose | C1 (β-pyranose) | 98.1 |

| Glutamate | C4 | ~34 |

| Lactate | C3 | ~21 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

2H-NMR Spectroscopic Approaches for Deuterium (B1214612) Tracing and Reductant Fluxes

The deuterium atoms in this compound serve as a valuable tracer for hydrogen fluxes, particularly those associated with redox cofactors like NADPH. 2H-NMR spectroscopy can be employed to monitor the transfer of deuterium from the labeled xylose to water and other metabolites. The low natural abundance of deuterium (0.015%) ensures that the signals detected are almost exclusively from the labeled substrate and its metabolic products. umich.edu

The metabolism of xylose via the pentose phosphate pathway involves the production of NADPH. By tracing the deuterium from xylose-d6, it is possible to gain insights into the production and utilization of this critical reducing equivalent. For example, the incorporation of deuterium into fatty acids can indicate the contribution of the PPP to lipogenesis. mdpi.com Studies using deuterium-labeled glucose have demonstrated the feasibility of using 2H-NMR to trace metabolic pathways, and similar principles can be applied to studies with xylose-d6. umich.edunih.gov

Multi-Dimensional NMR Techniques for Complex Metabolite Fingerprinting and Structural Elucidation

Metabolic extracts are complex mixtures containing a multitude of compounds. One-dimensional NMR spectra of such mixtures often suffer from severe signal overlap, making the identification and quantification of individual metabolites challenging. Multi-dimensional NMR techniques, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY), provide a powerful solution to this problem by spreading the NMR signals into two dimensions, thereby increasing resolution. nih.govresearchgate.net

In the context of this compound tracing studies, 1H-13C HSQC experiments can be used to correlate the protons directly attached to the 13C-labeled carbons, providing a detailed fingerprint of the labeled metabolites. nih.gov TOCSY experiments, on the other hand, can reveal the connectivity between protons within a spin system, aiding in the structural elucidation of novel metabolites or confirming the identity of known ones. The combination of these techniques allows for a comprehensive analysis of the metabolome, enabling the identification and relative quantification of a wide range of metabolites derived from the labeled xylose. bohrium.com

Integration of Hyperpolarization Techniques with Xylose-13C5 for Enhanced Sensitivity

A major limitation of NMR spectroscopy is its relatively low sensitivity. Hyperpolarization techniques, such as dynamic nuclear polarization (DNP), can overcome this limitation by dramatically increasing the polarization of 13C nuclei, leading to a signal enhancement of several orders of magnitude. researchgate.net This enhanced sensitivity allows for the real-time monitoring of metabolic fluxes in vivo.

While much of the research in hyperpolarized 13C-NMR has focused on [1-13C]pyruvate, the principles can be extended to other 13C-labeled substrates, including Xylose-13C5. nih.govrsna.orgnih.gov By hyperpolarizing Xylose-13C5, it would be possible to trace its rapid conversion into downstream metabolites in real-time, providing unprecedented insights into the dynamics of xylose metabolism in living systems. This approach holds great promise for studying metabolic reprogramming in diseases such as cancer and for monitoring the metabolic effects of therapeutic interventions.

Mass Spectrometry (MS) Based Platforms for this compound Derived Metabolomics and Fluxomics:

Mass spectrometry (MS) is another key analytical platform for metabolic tracing studies, offering high sensitivity and the ability to analyze a wide range of metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) for Targeted Metabolite Profiling and Mass Isotopomer Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable metabolites. For metabolic flux analysis using Xylose-13C5, GC-MS is particularly well-suited for the analysis of amino acids, organic acids, and sugars after appropriate derivatization. nih.govshimadzu.com

The primary data obtained from a GC-MS analysis of a 13C-labeling experiment is the mass isotopomer distribution (MID) of specific fragment ions of the metabolites of interest. The MID represents the fractional abundance of molecules with a certain number of 13C atoms. This information can be used to deduce the labeling pattern of the intact metabolite and, subsequently, to calculate metabolic fluxes. rwth-aachen.deresearchgate.net For example, the MIDs of proteinogenic amino acids can provide detailed information about the fluxes through central carbon metabolism, including glycolysis, the pentose phosphate pathway, and the TCA cycle. ucdavis.edumdpi.com

Table 2: Example Mass Isotopomer Distribution of Alanine from a Xylose-13C5 Labeling Experiment

| Mass Isotopomer | Relative Abundance (%) |

| M+0 | 10 |

| M+1 | 20 |

| M+2 | 40 |

| M+3 | 30 |

This is an illustrative example. The actual distribution will depend on the specific metabolic state of the cells.

The analysis of mass isotopomer distributions of TCA cycle intermediates, such as citrate (B86180) and glutamate, can provide further constraints on the metabolic model, leading to more accurate flux estimations. nih.govresearchgate.netwustl.edu The combination of 13C and deuterium labeling in this compound allows for the simultaneous tracing of carbon and hydrogen pathways, providing a more comprehensive picture of cellular metabolism.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar and Thermally Labile Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that is particularly well-suited for the analysis of polar and thermally labile metabolites, which are common in central carbon metabolism. In the context of this compound tracer studies, LC-MS is instrumental in separating and detecting the various downstream products of xylose metabolism from complex biological matrices.

Many of the key intermediates in pathways such as the pentose phosphate pathway (PPP) and glycolysis are phosphorylated sugars, which are both polar and susceptible to degradation at high temperatures. LC techniques, such as hydrophilic interaction liquid chromatography (HILIC) and ion-pair reversed-phase chromatography, are effective in retaining and separating these charged and polar metabolites. Once separated by the liquid chromatography component, the metabolites are introduced into the mass spectrometer for detection. The high sensitivity and selectivity of the mass spectrometer allow for the detection of the mass-shifted ions corresponding to the metabolites that have incorporated the ¹³C and deuterium labels from this compound.

A significant advantage of using LC-MS is its ability to handle a wide range of metabolite concentrations and its compatibility with aqueous biological samples, minimizing the need for extensive sample derivatization that is often required for other techniques like gas chromatography-mass spectrometry (GC-MS).

| Metabolite Class | Analytical Challenge | LC-MS Solution |

| Sugar Phosphates | High polarity, poor retention on traditional reversed-phase columns. | HILIC or ion-pair chromatography for effective separation. |

| Organic Acids | Can be challenging to retain and separate from other cellular components. | Reversed-phase chromatography with appropriate mobile phase modifiers. |

| Nucleotides | Polar and often present at low concentrations. | Sensitive detection with mass spectrometry following chromatographic separation. |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Metabolite Structures and Pathway Mapping

Tandem mass spectrometry (MS/MS), also known as MS², is a crucial technique for the structural elucidation of metabolites and for confirming the specific positions of the isotopic labels within a molecule. This is essential for accurately mapping metabolic pathways. In an MS/MS experiment, a specific ion of interest (the precursor ion) is selected in the first mass analyzer, fragmented, and the resulting fragment ions (product ions) are analyzed in a second mass analyzer.

In a this compound tracing study, the fragmentation patterns of the labeled metabolites are compared to their unlabeled counterparts. The mass shifts in the fragment ions provide valuable information about which parts of the molecule contain the ¹³C and deuterium atoms. This allows researchers to deduce the biochemical reactions that have occurred. For example, the cleavage of a carbon-carbon bond during a metabolic reaction would result in a specific distribution of the ¹³C labels in the resulting product ions, providing strong evidence for the activity of a particular enzyme or pathway.

This detailed structural information is critical for distinguishing between different metabolic routes that may lead to the same end product. By tracing the fate of the labeled atoms, researchers can gain a more dynamic and accurate picture of cellular metabolism.

| Precursor Ion (m/z) | Product Ion (m/z) | Interpretation |

| Labeled Sedoheptulose-7-phosphate | Labeled fragment corresponding to the loss of a phosphate group | Confirms the identity of the metabolite and the incorporation of labels from this compound. |

| Labeled Fructose-6-phosphate (B1210287) | Labeled fragment ions showing the distribution of ¹³C atoms | Provides insights into the specific enzymatic reactions of the pentose phosphate pathway. |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Xylose-Derived Metabolites

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of metabolites. This technique relies on the addition of a known amount of a stable isotope-labeled internal standard to a sample before processing. In the context of this compound tracer experiments, the labeled metabolites themselves can serve as internal standards for the quantification of their unlabeled counterparts, or a different isotopically labeled standard can be used.

The principle of IDMS is that the isotopically labeled internal standard behaves identically to the endogenous analyte during sample preparation, chromatography, and ionization. Therefore, any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the endogenous metabolite to the signal from the known amount of the labeled internal standard, a highly accurate concentration can be determined.

This quantitative data is essential for metabolic flux analysis, where the rates of metabolic reactions are calculated. By knowing the absolute concentrations of the labeled and unlabeled metabolites over time, researchers can model the flow of carbon through the metabolic network, providing a quantitative understanding of cellular physiology.

| Analyte | Internal Standard | Measurement | Outcome |

| Unlabeled Xylulose-5-phosphate | ¹³C-labeled Xylulose-5-phosphate | Ratio of peak areas of the unlabeled and labeled forms | Absolute concentration of endogenous Xylulose-5-phosphate |

| Unlabeled Ribose-5-phosphate (B1218738) | ¹³C-labeled Ribose-5-phosphate | Ratio of peak areas of the unlabeled and labeled forms | Absolute concentration of endogenous Ribose-5-phosphate |

Methodological Considerations for Sample Preparation, Derivatization, and Data Acquisition in this compound Tracer Experiments

The success of a metabolic tracing experiment using this compound is highly dependent on meticulous attention to methodological details during sample preparation, derivatization (if necessary), and data acquisition.

Sample Preparation: The primary goal of sample preparation is to effectively extract the metabolites of interest from the biological matrix while simultaneously quenching metabolic activity to prevent any changes in metabolite levels after sampling. For intracellular metabolites, this typically involves rapid quenching with a cold solvent, such as methanol (B129727) or acetonitrile, followed by cell lysis and extraction of the polar metabolites. The choice of extraction solvent is critical to ensure efficient recovery of the target xylose-derived metabolites.

Derivatization: While LC-MS can directly analyze many polar metabolites, derivatization is sometimes employed to improve chromatographic separation and enhance ionization efficiency. For sugars like xylose and its phosphorylated derivatives, derivatization can improve their retention on reversed-phase columns and increase their sensitivity in the mass spectrometer. Common derivatization strategies for sugars involve reactions that target their hydroxyl and carbonyl groups. For instance, reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used to tag monosaccharides, thereby improving their chromatographic behavior and detection. However, it is important to carefully validate any derivatization method to ensure that it does not introduce isotopic fractionation or other artifacts.

Data Acquisition: The data acquisition method in the mass spectrometer must be optimized to detect and quantify both the labeled and unlabeled metabolites. This often involves using high-resolution mass spectrometers that can accurately resolve the different isotopologues (molecules that differ only in their isotopic composition). For targeted analyses, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance sensitivity and selectivity for specific metabolites. In untargeted or discovery-based metabolomics, full scan data is acquired to capture a broad range of metabolites, which can then be retrospectively analyzed for the presence of labeled compounds. The collision energy in MS/MS experiments must also be optimized to generate informative fragment ions for structural confirmation.

| Step | Consideration | Rationale |

| Sample Quenching | Use of cold solvents (e.g., -80°C methanol) | To instantly halt enzymatic activity and preserve the in vivo metabolic state. |

| Metabolite Extraction | Choice of appropriate solvent systems (e.g., methanol/water/chloroform) | To efficiently extract polar metabolites while removing interfering lipids and proteins. |

| Derivatization | Optional, but can improve chromatography and sensitivity. | To enhance the analytical properties of sugars and their derivatives for LC-MS analysis. |

| Data Acquisition Mode | High-resolution MS for untargeted analysis; MRM for targeted quantification. | To ensure accurate mass measurements and sensitive detection of labeled and unlabeled species. |

Applications of Xylose 13c5,d6 in Elucidating Microbial Metabolic Networks and Biotechnological Processes

Investigating Xylose Utilization and Conversion Pathways in Prokaryotic Systems:

In prokaryotes, the metabolism of xylose primarily occurs through the isomerase pathway, which converts xylose to xylulose, followed by phosphorylation to xylulose-5-phosphate, a key intermediate of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.gov Isotope tracing with labeled xylose allows for a detailed analysis of the carbon flow through this and other interconnected pathways.

Bacterial Xylose Metabolism for Biofuel Production and Industrial Chemical Synthesis

The engineering of bacteria for the efficient conversion of xylose into biofuels and chemicals is a cornerstone of modern biorefineries. Xylose-13C5,d6 is instrumental in these efforts, providing the means for ¹³C-Metabolic Flux Analysis (¹³C-MFA). This technique quantifies the rates of intracellular metabolic reactions, identifying potential bottlenecks and guiding rational metabolic engineering strategies.

For instance, in studies of Escherichia coli, a workhorse for industrial biotechnology, ¹³C-MFA using labeled xylose has been employed to map the metabolic flux distribution under various conditions. vanderbilt.edu This analysis reveals how carbon from xylose is partitioned between glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle, ultimately influencing the yield of desired products like ethanol (B145695) or other biochemicals. vanderbilt.edu

Research has shown that under anaerobic conditions, the metabolic flux landscape in E. coli shifts significantly when utilizing xylose compared to glucose. vanderbilt.edu By tracing the labeled carbon from this compound, researchers can quantify the extent to which the PPP is utilized for NADPH generation, a critical cofactor for many biosynthetic pathways. This information is vital for engineering strains with balanced redox states to maximize product formation.

Table 1: Representative Metabolic Flux Distribution in E. coli on Xylose

| Metabolic Pathway | Relative Flux (%) | Role in Bioproduction |

| Pentose Phosphate Pathway (Oxidative) | 20-40 | NADPH generation for biosynthesis |

| Glycolysis | 50-70 | Precursor and energy supply |

| TCA Cycle | 5-15 | Precursor supply for amino acids |

| Acetate Production | 10-20 | Byproduct formation, redox balance |

Note: The values in this table are illustrative and can vary depending on the specific strain and culture conditions.

Analysis of Pentose Catabolism and Anabolism in Model Microorganisms

Beyond its application in biofuel research, this compound is crucial for fundamental studies of pentose catabolism and anabolism in model microorganisms. By following the fate of the isotopic label, scientists can dissect the complex interplay between different metabolic pathways.

In Bacillus subtilis, another important industrial bacterium, labeled xylose has been used to study the regulation of carbon flow and its connection to the synthesis of valuable products like D-ribose. researchgate.net These studies help in understanding the native metabolic architecture and how it can be rewired for specific biotechnological purposes.

The use of this compound in combination with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allows for the determination of positional isotopomer distribution in metabolites. This detailed information provides deep insights into the reversibility of enzymatic reactions and the presence of alternative metabolic routes. For example, the labeling patterns in amino acids can reveal the relative contributions of the PPP and the Entner-Doudoroff pathway to pentose catabolism in organisms where both are potentially active.

Flux Analysis in Yeast and Fungi for Metabolic Engineering and Bioproduction Enhancement:

While many prokaryotes naturally metabolize xylose, the widely used industrial yeast Saccharomyces cerevisiae does not. Significant metabolic engineering efforts have been undertaken to enable xylose utilization in this and other eukaryotic microbes. This compound is a key tool in these endeavors, facilitating in-depth flux analysis to optimize engineered pathways.

Strategies for Enhanced Xylose Fermentation to Desired Products

The introduction of heterologous xylose metabolic pathways into S. cerevisiae often leads to suboptimal fermentation performance due to issues like cofactor imbalance. The two primary engineered pathways are the xylose reductase (XR) and xylitol (B92547) dehydrogenase (XDH) pathway, and the xylose isomerase (XI) pathway. nih.gov

¹³C-MFA with labeled xylose has been instrumental in understanding the metabolic consequences of expressing these different pathways. nih.gov For instance, the XR-XDH pathway can create a redox imbalance because XR often prefers NADPH while XDH requires NAD⁺. nih.gov Isotope tracing can quantify the increased flux through the oxidative PPP, which is activated to regenerate the needed NADPH. nih.gov This, however, can lead to carbon loss as CO₂ and a reduced ethanol yield.

Table 2: Comparison of Metabolic Fluxes in Engineered S. cerevisiae with Different Xylose Utilization Pathways

| Metabolic Flux Parameter | XR-XDH Pathway | XI Pathway |

| Oxidative PPP Flux | High | Low |

| Xylitol Byproduct Formation | High | Low |

| Ethanol Yield | Lower | Potentially Higher |

| NADPH Demand | High | Low |

Note: This table presents a generalized comparison; actual values depend on the specific genetic modifications and fermentation conditions.

By pinpointing these metabolic bottlenecks, researchers can devise strategies for improvement, such as engineering cofactor specificities of the enzymes or overexpressing key enzymes in the non-oxidative PPP to channel more carbon towards glycolysis and ethanol production.

Understanding Carbon and Energy Repartitioning in Xylose-Utilizing Eukaryotic Microbes

This compound allows for a detailed investigation of how eukaryotic microbes repartition carbon and energy when grown on xylose compared to their preferred hexose (B10828440) sugars like glucose. In S. cerevisiae, all carbon from xylose enters the central metabolism via xylulose-5-phosphate, leading to a significantly higher flux through the non-oxidative PPP compared to growth on glucose. nih.gov

This altered flux distribution has profound effects on the cell's physiology and gene regulation. Studies have shown that xylose does not trigger the same degree of carbon catabolite repression as glucose, which can lead to the suboptimal expression of glycolytic enzymes and a bottleneck in the lower part of glycolysis. nih.gov

In filamentous fungi like Aspergillus niger, which are used for producing organic acids and enzymes, ¹³C-MFA with labeled xylose has been used to compare metabolic fluxes during growth on xylose versus glucose. osti.gov These studies have revealed that the demand for NADPH during xylose metabolism influences the flux through the PPP. nih.gov Understanding these differences is critical for optimizing the production of various compounds from xylose-rich feedstocks.

Isotope Tracing for Elucidating Novel or Uncharacterized Metabolic Pathways in Microbes

Stable isotope tracing with compounds like this compound is not only for quantifying fluxes in known pathways but also for discovering new ones. By tracking the incorporation of the isotopic label into unexpected metabolites, researchers can uncover previously unknown biochemical transformations.

One powerful technique is Stable Isotope Probing (SIP), where a ¹³C-labeled substrate like xylose is introduced into a microbial community, for example, in soil. nih.gov By analyzing the ¹³C-enrichment in cellular components like DNA, RNA, or proteins, scientists can identify which specific microorganisms are actively consuming the xylose. nih.gov This approach can reveal the roles of different microbes in the carbon cycle and can lead to the discovery of organisms with novel metabolic capabilities.

Furthermore, if the labeled carbon from xylose appears in metabolites that are not part of any known xylose degradation pathway, it can signal the presence of a novel catabolic route. For instance, genetic and biochemical studies in the bacterium Caulobacter crescentus have identified a novel oxidative pathway for xylose metabolism that proceeds through α-ketoglutarate. nih.govasm.org While the initial discovery was genetically driven, techniques like ¹³C-tracing are invaluable for confirming the activity of such new pathways in vivo and for understanding their integration with the rest of the metabolic network. The use of singly labeled substrates can be particularly advantageous in pathway discovery as it simplifies the tracking of carbon transitions. nih.gov

Utilization of Xylose 13c5,d6 in Plant Biochemistry and Physiology Research

Probing Xylose Transport, Assimilation, and Compartmentation in Plant Tissues

The journey of xylose within a plant, from its point of entry to its final metabolic destination, is a complex process involving transport across multiple membranes and distribution into various subcellular compartments. Utilizing Xylose-¹³C₅,d₆ allows scientists to trace this path with high precision. When plants are supplied with this labeled xylose, researchers can monitor its uptake by root or leaf cells and its subsequent movement.

The distinct mass of Xylose-¹³C₅,d₆ enables its clear detection against the background of naturally abundant xylose. This allows for the quantification of transport rates across the plasma membrane and into different organelles such as the cytosol, vacuole, and Golgi apparatus. oup.com Understanding the compartmentation of xylose is vital, as different metabolic processes occur in distinct subcellular locations. For instance, the synthesis of nucleotide sugars, the activated precursors for polysaccharide synthesis, occurs in both the cytosol and the Golgi. oup.com By tracking the location of the ¹³C and deuterium (B1214612) labels, researchers can elucidate the preferred routes of xylose assimilation and the efficiency of its transport into these metabolic hubs.

Investigating Xylan (B1165943) Biosynthesis and Plant Cell Wall Remodeling Using Labeled Xylose Precursors

Xylan, a major hemicellulose, is a critical structural component of the plant secondary cell wall, which provides mechanical strength and rigidity to the plant. acs.orgfrontiersin.org Xylose is the principal building block of the xylan backbone, which is synthesized in the Golgi apparatus from UDP-xylose precursors. oup.comnottingham.ac.uk The use of Xylose-¹³C₅,d₆ has been instrumental in dissecting the intricate process of xylan biosynthesis.

By feeding plants this labeled precursor, scientists can follow the incorporation of the ¹³C- and deuterium-labeled xylose units into the growing xylan polymer chains. nottingham.ac.uk This provides direct evidence of the rate of xylan synthesis and deposition into the cell wall. Such studies have confirmed that xylan synthesis is a Golgi-based process and is particularly active in cells undergoing secondary wall thickening. nottingham.ac.uk Furthermore, analyzing the distribution of the label within the cell wall can reveal insights into the dynamics of cell wall remodeling during plant growth, development, and in response to environmental stimuli. Solid-state NMR studies on intact, ¹³C-labeled plant stems have revealed that xylan adopts distinct conformations within the secondary cell wall, often interacting with cellulose (B213188) microfibrils. acs.org

| Research Area | Labeled Precursor Used | Key Findings | Plant/System Studied |

| Xylan Biosynthesis Pathway | UDP-D-xylose-C¹⁴ | Demonstrated in vitro synthesis of xylan from UDP-D-xylose in particulate preparations. Identified xylo-oligosaccharides as products. | Immature Corncobs |

| Cell Wall Architecture | Uniformly ¹³C-labeled stems | Revealed distinct conformations of xylan in secondary cell walls, suggesting interactions with cellulose. | Arabidopsis thaliana |

| Xylan Synthase Activity | UDP-α-D-xylose | Showed incorporation of xylose into xylan by membrane fractions, with activity increasing during cell differentiation. | French Bean, Sycamore |

Tracking Carbon and Hydrogen Flux from Xylose into Primary and Secondary Metabolites in Plants

Once assimilated, xylose can enter the central carbon metabolism, primarily through the pentose (B10789219) phosphate (B84403) pathway (PPP). The stable isotopes in Xylose-¹³C₅,d₆ serve as a tracer to follow the flow of carbon and hydrogen atoms through various interconnected metabolic networks. mdpi.com This technique, known as metabolic flux analysis (MFA), allows for the quantitative measurement of the rates of metabolic reactions. nih.govfrontiersin.orgrsc.org

The ¹³C-labeled carbon backbone of xylose can be traced as it is converted into intermediates of the PPP, glycolysis, and the TCA cycle. These intermediates are then used for the biosynthesis of a wide array of primary metabolites, such as amino acids and nucleotides, and secondary metabolites, including phenylpropanoids, flavonoids, and lignans. frontiersin.org For example, a study using ¹³C-labeled phenylalanine traced its conversion into numerous secondary metabolites in wheat, demonstrating significant metabolic shifts in response to stress. frontiersin.org By measuring the isotopic enrichment in these downstream products, researchers can construct detailed maps of metabolic fluxes, identifying rate-limiting steps and understanding how carbon is partitioned between different biosynthetic pathways. mdpi.comresearchgate.net

| Metabolic Pathway | Isotopic Tracer | Analytical Method | Key Insights Gained |

| Central Carbon Metabolism | [¹³C₅] xylose | GC-MS | Mapped the activity of the Pentose Phosphate Pathway and TCA cycle in Xanthomonas oryzae. mdpi.com |

| Phenylpropanoid Pathway | ¹³C-labeled Phenylalanine | LC-HRMS | Identified upregulation of pathways leading to cell wall reinforcement and antifungal compounds in wheat. frontiersin.org |

| Central Carbon Metabolism | [1,2-¹³C]xylose, [5-¹³C]xylose | 13C-MFA | Quantified metabolic fluxes in E. coli, revealing differences in pathway usage under aerobic and anaerobic conditions. osti.gov |

Deciphering Stress Responses, Nutrient Cycling, and Metabolic Adaptations in Plants Under Xylose Substrate Conditions

Plants constantly face changing environmental conditions, including various biotic and abiotic stresses. The ability to reconfigure metabolism is crucial for survival and adaptation. Supplying Xylose-¹³C₅,d₆ as a substrate under specific stress conditions (e.g., pathogen attack, drought, or nutrient limitation) can provide valuable insights into metabolic reprogramming.

Xylose 13c5,d6 As a Tracer in Mammalian Cell Culture and in Vitro Systems for Metabolic Pathway Characterization

Studying Xylose Metabolism and its Integration with Glucose Metabolism in Specific Mammalian Cell Lines (e.g., Cancer Metabolism, Immune Cells)

Metabolic reprogramming is a hallmark of many diseases, including cancer. Cancer cells famously exhibit the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen, and an increased reliance on ancillary pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP) to support rapid proliferation. mdpi.comfrontiersin.org The PPP is critical as it generates NADPH for redox balance and ribose-5-phosphate (B1218738) for nucleotide synthesis. Similarly, activated immune cells undergo profound metabolic shifts to support their functions, upregulating glycolysis and the PPP upon activation. frontiersin.orgnih.gov

Xylose enters central carbon metabolism via the pentose phosphate pathway. It is first converted to xylulose and then phosphorylated to xylulose-5-phosphate, a key intermediate of the non-oxidative branch of the PPP. By using Xylose-¹³C₅,d₆ as a tracer, researchers can directly measure the flux into and through the non-oxidative PPP, bypassing the initial glucose-dependent oxidative steps. This allows for a precise interrogation of how cells utilize five-carbon sugars and how this integration is altered in disease states.

For instance, in a cancer cell line, introducing Xylose-¹³C₅,d₆ can reveal the extent to which the cells can utilize alternative pentoses to fuel nucleotide synthesis or produce glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. Comparing the labeling patterns of metabolites derived from both ¹³C₅-xylose and ¹³C₆-glucose can elucidate the relative contributions and plasticity of these interconnected pathways. This is particularly valuable for understanding metabolic adaptations that confer resistance to therapies targeting glycolysis. nih.gov

Table 1: Hypothetical Mass Isotopomer Distribution in A549 Lung Cancer Cells

This table illustrates the expected fractional labeling of key metabolites after a 24-hour incubation with either [U-¹³C₆]glucose or Xylose-¹³C₅,d₆, demonstrating how the choice of tracer illuminates different pathway activities.

| Metabolite | Tracer: [U-¹³C₆]Glucose | Tracer: Xylose-¹³C₅,d₆ | Primary Pathway Illuminated by Xylose Tracer |

| Ribose-5-Phosphate | M+5 (High) | M+5 (High) | Pentose Phosphate Pathway (Non-oxidative) |

| Lactate | M+3 (High) | M+3 (Moderate) | PPP flux into Glycolysis |

| Sedoheptulose-7-P | M+5, M+7 (Moderate) | M+5, M+7 (High) | Pentose Phosphate Pathway (Non-oxidative) |

| Alanine | M+3 (High) | M+3 (Moderate) | PPP contribution to Pyruvate pool |

Note: "M+n" refers to the mass isotopomer with 'n' ¹³C atoms. The data are representative examples.

Investigating Glycosylation Pathways, Proteoglycan Synthesis, and Glycoconjugate Turnover in Cellular Models

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a critical post-translational modification that affects protein folding, stability, and function. A specific and vital type of glycosylation is the synthesis of proteoglycans, which involves the attachment of long glycosaminoglycan (GAG) chains to a core protein. This process is initiated by the transfer of xylose from the nucleotide sugar donor, UDP-xylose, to a serine residue on the core protein.

Xylose-¹³C₅,d₆ is an exceptionally powerful tool for studying this pathway. Unlike ¹³C-glucose, which labels a vast array of metabolic networks, ¹³C₅-xylose provides a more direct and less ambiguous tracer for xylosylation and subsequent GAG elongation. nih.gov By supplying cells with Xylose-¹³C₅,d₆, researchers can directly trace the labeled xylose into the UDP-xylose pool and its subsequent incorporation into proteoglycans.

Using mass spectrometry, one can quantify the rate of synthesis of new proteoglycans by measuring the enrichment of ¹³C in the xylose moiety of GAG chains. Furthermore, by performing pulse-chase experiments, where the labeled xylose is replaced with unlabeled xylose after a certain period, the turnover rate of the proteoglycan pool can be determined. This is crucial for studying diseases where proteoglycan metabolism is dysregulated, such as in mucopolysaccharidoses or certain cancers.

Table 2: Research Findings on Proteoglycan Synthesis in CHO Cells using Xylose-¹³C₅,d₆

This table presents hypothetical but plausible data from an experiment tracking the incorporation of labeled xylose into the proteoglycan synthesis pathway in Chinese Hamster Ovary (CHO) cells, a common model for producing biologics. researchgate.net

| Time Point | ¹³C Enrichment in UDP-Xylose (%) | ¹³C Enrichment in Secreted GAGs (nmol ¹³C-Xylose/mg protein) | Interpretation |

| 1 hour | 85% | 1.2 | Rapid uptake and conversion of xylose to UDP-xylose. |

| 6 hours | 92% | 8.5 | Steady-state synthesis and secretion of new proteoglycans. |

| 24 hours | 93% | 35.1 | Accumulation of newly synthesized proteoglycans over time. |

Elucidating Mechanisms of Nutrient Sensing, Signaling, and Metabolic Regulation Through Xylose-Derived Metabolites

Cells possess intricate nutrient-sensing pathways that allow them to coordinate metabolic activity with nutrient availability. mdpi.com Key signaling hubs, such as the mechanistic target of rapamycin (B549165) (mTOR) and AMP-activated protein kinase (AMPK), integrate signals from various metabolites to control cell growth, proliferation, and survival. nih.govfrontiersin.org While the roles of glucose and amino acids in regulating these pathways are well-studied, the influence of other sugars like xylose is less understood.

The metabolism of xylose generates intermediates, such as xylulose-5-phosphate, which can have direct regulatory roles. For example, xylulose-5-phosphate activates protein phosphatase 2A (PP2A), which in turn can influence carbohydrate-responsive element-binding protein (ChREBP), a key transcription factor for lipogenic genes.

By using Xylose-¹³C₅,d₆, researchers can directly link the flux of xylose metabolism to specific signaling events. For example, one could measure the rate of ¹³C₅-xylose conversion to ¹³C₅-xylulose-5-phosphate and correlate this with the phosphorylation status of mTOR pathway components or the expression of ChREBP target genes. This allows for a precise dissection of how cells sense and respond to pentose sugars, providing insights into metabolic regulation beyond glucose-centric models. Such studies can reveal how dietary components or endogenous metabolites fine-tune cellular signaling networks. frontiersin.org

Application in Ex Vivo Organ Perfusion Models and Tissue Slice Systems for Metabolic Pathway Profiling

While cell culture models are invaluable, they lack the complex multi-cellular architecture and physiological environment of intact organs. nih.gov Ex vivo organ perfusion systems, which maintain the viability and function of an organ outside the body, offer a powerful platform for metabolic research that bridges the gap between in vitro and in vivo studies. xvivogroup.comnih.gov These systems allow for the study of organ-specific metabolism in a controlled environment. tno.nl

Xylose-¹³C₅,d₆ can be introduced into the perfusate solution to study xylose metabolism and its effects at the organ level. mmcts.org For example, in a perfused liver, one could use the tracer to investigate hepatic proteoglycan synthesis, a critical function for producing and secreting plasma proteins and components of the extracellular matrix. It would also be possible to study how diseases like cirrhosis or non-alcoholic fatty liver disease impact the liver's capacity to metabolize pentoses and maintain glycosylation fidelity. nih.govtno.nl

Tissue slice systems, which maintain the 3D structure of the tissue for short periods, also benefit from this approach. By incubating liver or kidney slices with Xylose-¹³C₅,d₆, researchers can perform metabolic profiling with high spatial resolution, potentially identifying metabolic differences between distinct regions of the tissue. This provides a more accurate picture of metabolic function in a physiologically relevant context compared to homogenized cell models.

Table 3: Comparative Metabolic Profiling in Perfused Healthy vs. Cirrhotic Human Liver

This table shows hypothetical results from an ex vivo perfusion experiment using Xylose-¹³C₅,d₆ to compare metabolic function in healthy and cirrhotic liver tissue. nih.gov

| Metabolic Flux / Parameter | Healthy Liver | Cirrhotic Liver | Implication |

| Rate of ¹³C-UDP-Xylose Synthesis (nmol/g/hr) | 15.4 | 6.2 | Reduced capacity for initiating proteoglycan synthesis. |

| ¹³C Incorporation into Secreted Glycoproteins (%) | 78% | 31% | Impaired hepatic glycosylation function. |

| ¹³C-Lactate Release into Perfusate (µmol/g/hr) | 2.1 | 4.5 | Metabolic shift towards glycolysis, potential mitochondrial dysfunction. |

Computational and Theoretical Frameworks for Interpreting Xylose 13c5,d6 Tracer Data and Metabolic Modeling

Principles of Metabolic Flux Analysis (MFA) with Isotopic Tracers:

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. When combined with stable isotope tracers, such as Xylose-13C5,d6, it provides a detailed picture of pathway utilization and network-level metabolic activity. cortecnet.comcreative-proteomics.com The fundamental principle of 13C-MFA is to introduce a 13C-labeled substrate into a biological system and then measure the incorporation of the 13C label into various intracellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org The resulting labeling patterns in the metabolites are directly influenced by the metabolic fluxes, allowing for their estimation through mathematical modeling. nih.gov

Steady-State vs. Non-Steady-State MFA Approaches Utilizing this compound

The choice between steady-state and non-steady-state MFA depends on the biological system and the experimental goals.

Steady-State MFA: This approach assumes that metabolic fluxes and metabolite concentrations are constant over time. sci-hub.sesci-hub.se It is well-suited for systems that can be maintained in a continuous culture, such as microorganisms in a chemostat. sci-hub.se In steady-state 13C-MFA, the system is allowed to reach an isotopic steady state, where the labeling of intracellular metabolites is also constant. sci-hub.senih.gov The analysis of labeling patterns at this point allows for the determination of time-invariant flux distributions. While powerful, a key limitation is the time required to reach isotopic steady state, which can be lengthy for some systems, particularly mammalian cells. rsc.org

Non-Steady-State MFA (INST-MFA): This approach is applied when the assumption of constant fluxes or isotopic equilibrium does not hold. rsc.org INST-MFA analyzes the dynamics of isotope labeling over time, before the system reaches isotopic steady state. rsc.orgnih.gov This method is computationally more complex as it involves solving differential equations, but it can provide valuable information about metabolic dynamics and is often necessary for studying systems with slow turnover rates or those undergoing metabolic shifts. rsc.orgsci-hub.se The development of software capable of handling the complexities of INST-MFA has made this approach more accessible. nih.govacs.org

The use of this compound in both steady-state and non-steady-state MFA can provide unique insights into xylose metabolism and its interaction with central carbon metabolism. For instance, studies on recombinant Saccharomyces cerevisiae have utilized 13C-MFA to investigate xylose utilization for ethanol (B145695) production under oxygen-limited conditions. nih.gov

Incorporating this compound Labeling Patterns into Stoichiometric and Kinetic Flux Models

To estimate metabolic fluxes, the labeling information from this compound must be integrated into mathematical models of metabolism.

Stoichiometric Models: These models are based on the mass balance of metabolites in a biochemical network. sci-hub.se They represent the network as a system of linear equations, where the fluxes are the unknown variables. The incorporation of 13C labeling data adds constraints to this system, allowing for the determination of intracellular fluxes that are not directly measurable. researchgate.net The Elementary Metabolite Units (EMU) framework is a widely used algorithm that simplifies the complexity of isotopomer balancing in large-scale metabolic networks. oup.comnih.gov

Kinetic Models: Unlike stoichiometric models, kinetic models incorporate information about enzyme kinetics and reaction mechanisms. These models can provide a more dynamic and detailed description of metabolic regulation. Integrating this compound tracer data into kinetic models can help to elucidate the kinetic properties of enzymes involved in xylose metabolism and how they are regulated in response to different conditions.

Software Tools and Algorithms for Mass Isotopomer Distribution (MID) Processing, Correction for Natural Abundance, and Flux Calculation

The analysis of data from isotope tracer experiments involves several computational steps, for which a variety of software tools have been developed.

A crucial initial step is the processing of raw mass spectrometry data to determine the Mass Isotopomer Distribution (MID) of metabolites. The MID represents the relative abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition) of a given metabolite. nih.gov Software tools like PIRAMID and iMS2Flux automate the extraction and quantification of MIDs from MS datasets. nih.govnih.gov

Before flux calculation, the measured MIDs must be corrected for the natural abundance of stable isotopes (e.g., ~1.1% for 13C). nih.gov This correction is essential to distinguish the labeling derived from the tracer from the naturally occurring heavy isotopes. nih.govresearchgate.net Algorithms for natural abundance correction are often integrated into MFA software packages. researchgate.netfrontiersin.org

Once the corrected MIDs are obtained, flux calculation is performed by fitting the experimental data to a metabolic model. This is typically a non-linear optimization problem where the objective is to find the set of fluxes that minimizes the difference between the measured and simulated MIDs. Several software packages are available for this purpose, each with its own set of algorithms and features.

| Software Tool | Key Features | Primary Application |

| 13CFLUX2 | A widely used, comprehensive software for steady-state and non-stationary 13C-MFA. researchgate.netresearchgate.net | Metabolic flux analysis in various organisms. |

| INCA | Supports both steady-state and non-stationary 13C-MFA, as well as the analysis of tandem mass spectrometry data. nih.gov | Advanced metabolic flux analysis. |

| OpenFLUX | An open-source software for steady-state 13C-MFA. researchgate.net | Academic and research use. |

| FluxPyt | A Python-based, open-source tool for 13C-MFA. researchgate.net | Customizable flux analysis workflows. |

| iMS2Flux | Automates the processing of MS data from isotope labeling experiments, including data correction and formatting for flux analysis software. nih.govresearchgate.net | High-throughput data processing for MFA. |

| PIRAMID | A MATLAB-based tool for automated extraction and analysis of MIDs from MS data. nih.gov | Quantification of mass isotopomer distributions. |

| LS-MIDA | An open-source software for processing MS data and calculating isotopomer enrichments. nih.gov | Mass isotopomer distribution analysis. |

Modeling the Impact of this compound Isotopomers on Branching Ratios and Metabolic Network Reversibility

The specific labeling pattern of this compound provides valuable information for determining key features of metabolic networks.

Branching Ratios: Metabolic pathways often have branch points where a metabolite can be channeled into two or more different pathways. The relative flux through these branches, known as the branching ratio, is a critical parameter in understanding metabolic regulation. By tracing the fate of the 13C and deuterium (B1214612) labels from this compound through the metabolic network, it is possible to quantify the flux partitioning at key branch points, such as the entry of xylose-derived metabolites into the pentose (B10789219) phosphate (B84403) pathway versus glycolysis. nih.gov

Metabolic Network Reversibility: Many enzymatic reactions are reversible, and the net direction of flux can change depending on the metabolic state of the cell. Determining the reversibility of reactions is a significant challenge in metabolic modeling. The use of isotopic tracers like this compound can help to resolve the directionality and net flux of reversible reactions by analyzing the scrambling of isotopic labels. mdpi.com Bayesian methods have been employed in 13C-MFA to better quantify flux distributions and their confidence intervals, which is particularly useful for assessing network reversibility. mdpi.com

Challenges in Data Integration, Model Validation, and Uncertainty Quantification for Complex Isotope Tracer Experiments

Despite the power of MFA with complex tracers like this compound, several challenges remain.

Data Integration: Integrating data from multiple tracer experiments or different analytical platforms (e.g., MS and NMR) can improve the accuracy and resolution of flux estimations. nih.govphysiology.org However, this requires sophisticated data integration strategies and careful consideration of potential inconsistencies between datasets. physiology.orgumich.edu

Model Validation: The accuracy of MFA results is highly dependent on the underlying metabolic model. plos.org It is crucial to validate the model structure and assumptions. This can be achieved by comparing model predictions with independent experimental data or by using statistical tests to assess the goodness-of-fit. plos.org Model selection methods based on independent validation data have been proposed to avoid overfitting or underfitting. plos.org

Uncertainty Quantification: All experimental measurements have some degree of uncertainty, and it is important to quantify how this uncertainty propagates to the estimated fluxes. drziweidai.com This provides confidence intervals for the flux estimates and allows for a more rigorous interpretation of the results. Methods like Bayesian inference and parameter continuation have been used to compute accurate confidence intervals for fluxes. vanderbilt.eduembopress.org Addressing these challenges is an active area of research, and the development of new computational tools and methodologies will continue to advance the field of metabolic flux analysis.

Emerging Research Frontiers and Methodological Innovations with Xylose 13c5,d6 for Advanced Metabolic Insights

Integration of Xylose-13C5,d6 Tracing with Multi-Omics Data (e.g., Transcriptomics, Proteomics) for Systems-Level Metabolic Understanding

To achieve a holistic view of cellular metabolism, researchers are increasingly integrating data from this compound tracing experiments with other "omics" disciplines, such as transcriptomics and proteomics. frontiersin.orgchempep.com This systems-level approach allows for a more comprehensive understanding of how metabolic alterations are linked to changes in gene expression and protein abundance. frontiersin.org

Stable isotope tracing with compounds like this compound provides dynamic information about metabolic fluxes, revealing the rates of specific pathways. physoc.org When combined with transcriptomics, which measures the expression levels of all genes in a cell, researchers can correlate changes in metabolic flux with the upregulation or downregulation of genes encoding specific enzymes. For instance, an increased flux through the pentose (B10789219) phosphate (B84403) pathway, as traced by this compound, might be accompanied by increased transcription of genes for enzymes like glucose-6-phosphate dehydrogenase.

Similarly, integrating tracer data with proteomics, the large-scale study of proteins, offers insights into how changes in protein levels and post-translational modifications influence metabolic networks. frontiersin.orgnih.gov For example, an increase in the abundance of enzymes in the xylose catabolic pathway, as determined by proteomics, would corroborate flux data obtained from this compound tracing. This integrated approach has been instrumental in understanding complex biological phenomena, such as the metabolic adaptations of cancer cells and the response of microorganisms to different nutrient sources. mdpi.combiorxiv.org

| Multi-Omics Integration with this compound | |

| Omics Field | Type of Data Provided |

| This compound Tracing | Metabolic flux rates, pathway activity |

| Transcriptomics | Gene expression levels (mRNA) |

| Proteomics | Protein abundance and modifications |

This multi-omics strategy provides a more complete picture of cellular regulation, bridging the gap between genetic potential, protein expression, and actual metabolic activity.

Spatially Resolved Isotope Tracing Techniques (e.g., Imaging Mass Spectrometry) Utilizing Labeled Xylose

Traditional metabolic studies often rely on analyzing bulk tissue or cell extracts, which averages out the metabolic activity of individual cells and masks spatial heterogeneity. acs.org Spatially resolved isotope tracing techniques, particularly imaging mass spectrometry (IMS), are revolutionizing the field by allowing researchers to visualize the distribution of metabolites and track their isotopic labeling directly within tissue sections. the-innovation.orgoup.com

By combining the administration of a stable isotope-labeled nutrient like this compound with IMS technologies such as matrix-assisted laser desorption/ionization (MALDI)-MSI, scientists can create detailed maps of metabolic activity across different regions of a tissue. nih.govnih.gov This "iso-imaging" approach can reveal, for example, how xylose is metabolized differently in various cell types within a complex tissue, such as a tumor microenvironment or specific regions of the brain. acs.orgresearchgate.net

Recent advancements in MALDI-MSI have improved the detection of small, polar metabolites and their isotopologues, which is crucial for tracing studies. acs.orgacs.org These methods have been successfully used to map metabolic pathways like glycolysis and the pentose phosphate pathway with high spatial resolution. the-innovation.orgacs.org The ability to visualize the spatial organization of metabolic fluxes provides critical insights into tissue function, cell-cell interactions, and the metabolic landscape of diseases. researchgate.netchinesechemsoc.org

| Imaging Mass Spectrometry Technique | |

| Technique | Principle |

| MALDI-MSI | A laser desorbs and ionizes molecules from a matrix-coated tissue section for mass analysis. oup.com |

| DESI-MSI | A charged solvent spray desorbs and ionizes molecules from a surface for mass analysis. acs.org |

These powerful imaging techniques are providing an unprecedented window into the spatial dynamics of metabolism at the tissue and even near-cellular level. frontiersin.org

Development of Novel Analytical Probes, Derivatization Strategies, and Detection Technologies for Xylose-Derived Metabolites

The accurate and sensitive detection of xylose and its metabolites is crucial for successful isotope tracing studies. Continuous innovation in analytical chemistry is leading to the development of new tools and methods that enhance the analysis of these sugar molecules.

Novel Analytical Probes and Derivatization: Because sugars like xylose are polar and non-volatile, they often require derivatization to make them suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov Common derivatization techniques include silylation and oximation. restek.comrestek.com For instance, methoxyamination followed by trimethylsilylation (TMS) is a widely used method to create volatile derivatives of sugars, including xylose, for GC-MS analysis. nih.govcreative-biolabs.com These derivatization steps are critical as they can reduce the number of isomers and improve chromatographic separation. restek.com

For liquid chromatography-mass spectrometry (LC-MS), derivatization can also enhance detection sensitivity. creative-biolabs.com Reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) are used to add a UV-absorbent tag to monosaccharides, improving their detection. creative-biolabs.com

Advanced Detection Technologies: The detection of isotopically labeled molecules relies on sensitive and high-resolution analytical instruments. creative-proteomics.com Mass spectrometry (MS) is the primary tool for these analyses, with both GC-MS and LC-MS platforms being widely used. d-nb.infowikipedia.org High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are particularly valuable as they can clearly separate the isotopic peaks of labeled and unlabeled metabolites. nih.govcreative-proteomics.com

Recent developments in microfluidic capillary electrophoresis-mass spectrometry (CE-MS) offer rapid and highly accurate determination of isotopomer patterns from very small sample amounts, even without derivatization. oup.com Furthermore, enhanced post-ionization techniques like MALDI-2 have been shown to improve the coverage of low-molecular-weight metabolites in imaging studies, which is essential for comprehensive spatial isotope tracing. acs.org

| Analytical Method | Derivatization/Probe | Detection Technology |

| GC-MS | Methoxyamination, Trimethylsilylation (TMS) nih.govcreative-biolabs.com | Mass Spectrometry |

| LC-MS | 1-phenyl-3-methyl-5-pyrazolone (PMP) creative-biolabs.com | Mass Spectrometry (e.g., Orbitrap, FT-ICR) nih.govcreative-proteomics.com |

| CE-MS | Often not required oup.com | High-Resolution Mass Spectrometry oup.com |

These ongoing advancements in analytical chemistry are expanding the capabilities of researchers to probe the intricate details of xylose metabolism.

Future Prospects for this compound in Advancing Understanding of Metabolic Flexibility, Adaptation, and Network Plasticity

The ability of cells to adapt their metabolism in response to changing environmental conditions or genetic perturbations is known as metabolic flexibility or plasticity. biorxiv.orgosti.gov Stable isotope tracers like this compound are invaluable tools for studying these dynamic processes. physoc.orgmdpi.com

By tracing the fate of xylose carbons under different conditions, researchers can quantify how metabolic networks are rewired. biorxiv.orgvanderbilt.edu For example, studies using labeled xylose have been crucial in understanding how microorganisms can be engineered to more efficiently utilize this pentose sugar, a key component of plant biomass, for the production of biofuels and other valuable chemicals. biorxiv.orgosti.govnih.gov These experiments can identify metabolic bottlenecks and reveal unexpected pathway activities, guiding rational metabolic engineering strategies. vanderbilt.eduresearchgate.net

Future research using this compound will likely focus on several key areas:

Understanding Disease Progression: Investigating how metabolic flexibility contributes to the development and progression of diseases like cancer, where cells must adapt to a challenging tumor microenvironment. mdpi.com

Elucidating Host-Microbe Interactions: Tracing the metabolic exchange of xylose and its derivatives between hosts and their gut microbiota to understand their symbiotic or pathogenic relationships.

Synthetic Biology and Bioproduction: Optimizing microbial cell factories for the conversion of xylose from lignocellulosic biomass into desired products by mapping and engineering metabolic fluxes. nih.govwur.nl

The continued application of this compound, combined with advanced analytical and computational methods, promises to deliver deeper insights into the remarkable adaptability of metabolic networks, with significant implications for medicine, biotechnology, and our fundamental understanding of biology. chempep.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.